4-Chloro-5-fluoroquinoline-8-carboxylic acid
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Overview
Description
4-Chloro-5-fluoroquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its significant antibacterial properties. The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 8-position .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between 3-chloroaniline, ethyl 2-fluoroacetoacetate, and other reagents, resulting in the formation of this compound in a shorter time compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
4-Chloro-5-fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Nalidixic Acid
Comparison
4-Chloro-5-fluoroquinoline-8-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which enhance its antibacterial activity compared to other fluoroquinolones. This dual substitution provides a broader spectrum of activity and improved efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C10H5ClFNO2 |
---|---|
Molecular Weight |
225.60 g/mol |
IUPAC Name |
4-chloro-5-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-3-4-13-9-5(10(14)15)1-2-7(12)8(6)9/h1-4H,(H,14,15) |
InChI Key |
VWVPSTILGPZSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1C(=O)O)Cl)F |
Origin of Product |
United States |
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